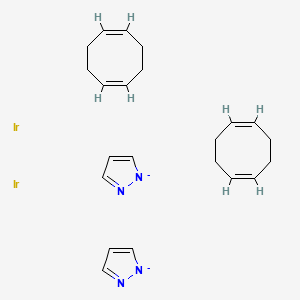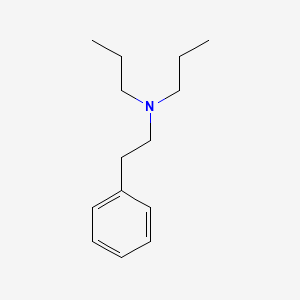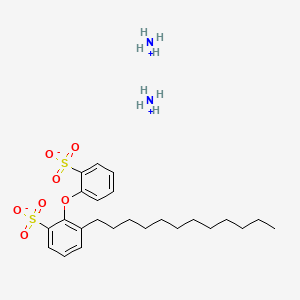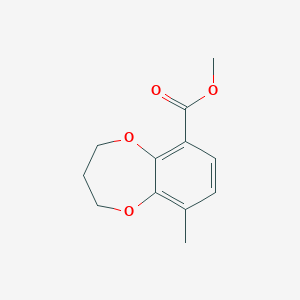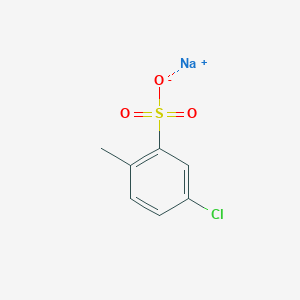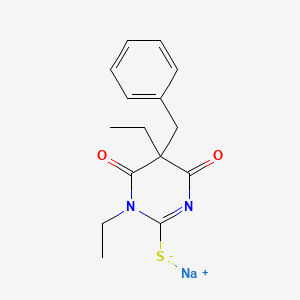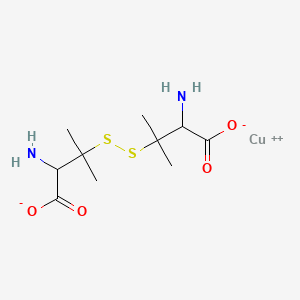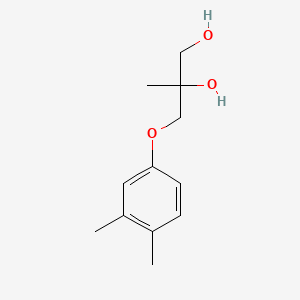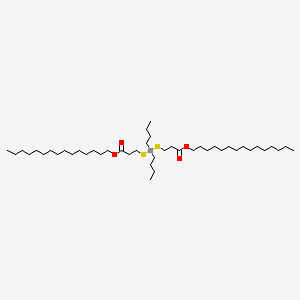
Dibutyltin bis(pentadecyl 3-mercaptopropionate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyltin bis(pentadecyl 3-mercaptopropionate): is an organotin compound that features two butyl groups and two pentadecyl 3-mercaptopropionate groups attached to a tin atom. This compound is known for its applications in various fields, including polymer chemistry and materials science, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dibutyltin bis(pentadecyl 3-mercaptopropionate) typically involves the reaction of dibutyltin oxide with pentadecyl 3-mercaptopropionate in the presence of a suitable solvent. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Dibutyltin oxide+2Pentadecyl 3-mercaptopropionate→Dibutyltin bis(pentadecyl 3-mercaptopropionate)+Water
Industrial Production Methods: In an industrial setting, the production of Dibutyltin bis(pentadecyl 3-mercaptopropionate) involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction is monitored to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Dibutyltin bis(pentadecyl 3-mercaptopropionate) can undergo oxidation reactions, particularly at the sulfur atoms in the mercaptopropionate groups.
Substitution: The compound can participate in substitution reactions where the butyl groups or the mercaptopropionate groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Substituting Agents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Substitution Products: Various organotin derivatives depending on the substituting agent used.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: Dibutyltin bis(pentadecyl 3-mercaptopropionate) is used as a catalyst in polymerization reactions, particularly in the production of polyurethanes and polyesters.
Stabilizers: It acts as a stabilizer in the production of polyvinyl chloride (PVC) to prevent degradation during processing.
Biology and Medicine:
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Drug Delivery: Research is ongoing into its use as a carrier for drug delivery systems, leveraging its ability to form stable complexes with various drugs.
Industry:
Coatings: Used in the formulation of coatings and paints to enhance durability and resistance to environmental factors.
Adhesives: Incorporated into adhesives to improve bonding strength and flexibility.
Mecanismo De Acción
Molecular Targets and Pathways: The mechanism of action of Dibutyltin bis(pentadecyl 3-mercaptopropionate) involves its interaction with cellular membranes and proteins. The mercaptopropionate groups can form disulfide bonds with thiol groups in proteins, leading to alterations in protein function and cellular processes. This interaction is crucial for its antimicrobial and catalytic activities.
Comparación Con Compuestos Similares
Dibutyltin dilaurate: Another organotin compound used as a catalyst in polymerization reactions.
Dibutyltin diacetate: Known for its applications in organic synthesis and as a stabilizer in PVC production.
Dibutyltin dichloride: Used in the synthesis of other organotin compounds and as a catalyst in various chemical reactions.
Uniqueness: Dibutyltin bis(pentadecyl 3-mercaptopropionate) is unique due to the presence of long-chain alkyl groups (pentadecyl) and mercaptopropionate groups, which impart distinct chemical properties such as enhanced solubility in organic solvents and specific reactivity towards thiol-containing compounds.
Propiedades
Número CAS |
70969-63-0 |
|---|---|
Fórmula molecular |
C44H88O4S2Sn |
Peso molecular |
864.0 g/mol |
Nombre IUPAC |
pentadecyl 3-[dibutyl-(3-oxo-3-pentadecoxypropyl)sulfanylstannyl]sulfanylpropanoate |
InChI |
InChI=1S/2C18H36O2S.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-18(19)15-17-21;2*1-3-4-2;/h2*21H,2-17H2,1H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
Clave InChI |
JAGXWYFLJYKUCO-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCCCCOC(=O)CCS[Sn](CCCC)(CCCC)SCCC(=O)OCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



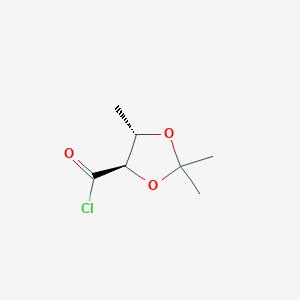
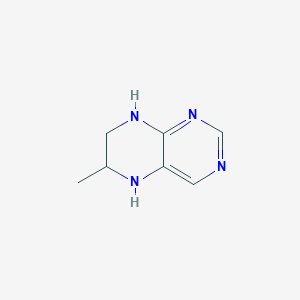

![N-(3-{[3-(Aminooxy)propyl]amino}propyl)acetamide](/img/structure/B13790867.png)
